molecular formula C16H21FN2O3 B4130026 N~2~-cyclohexyl-N~4~-(4-fluorophenyl)asparagine

N~2~-cyclohexyl-N~4~-(4-fluorophenyl)asparagine

Cat. No. B4130026
M. Wt: 308.35 g/mol
InChI Key: IMSICKVINSDLLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-cyclohexyl-N~4~-(4-fluorophenyl)asparagine, also known as CX-1739, is a novel compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential use in the treatment of various diseases and disorders.

Mechanism of Action

The mechanism of action of N~2~-cyclohexyl-N~4~-(4-fluorophenyl)asparagine involves the inhibition of specific enzymes that are involved in cell proliferation and the accumulation of beta-amyloid plaques in the brain. N~2~-cyclohexyl-N~4~-(4-fluorophenyl)asparagine has been found to inhibit the activity of the enzyme asparagine synthetase, which is required for the synthesis of asparagine, an amino acid that is essential for cell proliferation. By inhibiting the activity of asparagine synthetase, N~2~-cyclohexyl-N~4~-(4-fluorophenyl)asparagine can effectively block the growth of cancer cells. N~2~-cyclohexyl-N~4~-(4-fluorophenyl)asparagine has also been found to inhibit the activity of beta-secretase, an enzyme that is involved in the production of beta-amyloid plaques in the brain. By reducing the accumulation of beta-amyloid plaques, N~2~-cyclohexyl-N~4~-(4-fluorophenyl)asparagine can potentially slow down the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~2~-cyclohexyl-N~4~-(4-fluorophenyl)asparagine have been extensively studied in vitro and in vivo. In vitro studies have shown that N~2~-cyclohexyl-N~4~-(4-fluorophenyl)asparagine inhibits the growth of cancer cells and reduces the accumulation of beta-amyloid plaques in the brain. In vivo studies have shown that N~2~-cyclohexyl-N~4~-(4-fluorophenyl)asparagine has anti-tumor activity in mouse models of cancer and reduces the accumulation of beta-amyloid plaques in the brains of transgenic mouse models of Alzheimer's disease. N~2~-cyclohexyl-N~4~-(4-fluorophenyl)asparagine has also been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~2~-cyclohexyl-N~4~-(4-fluorophenyl)asparagine is its potential therapeutic applications in the treatment of various diseases and disorders. N~2~-cyclohexyl-N~4~-(4-fluorophenyl)asparagine has been found to have anti-tumor activity and potential applications in the treatment of neurodegenerative diseases. Another advantage of N~2~-cyclohexyl-N~4~-(4-fluorophenyl)asparagine is its low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent. However, one of the limitations of N~2~-cyclohexyl-N~4~-(4-fluorophenyl)asparagine is its high cost of synthesis, which may limit its availability for scientific research purposes.

Future Directions

There are several future directions for the scientific research on N~2~-cyclohexyl-N~4~-(4-fluorophenyl)asparagine. One of the future directions is to further investigate the potential therapeutic applications of N~2~-cyclohexyl-N~4~-(4-fluorophenyl)asparagine in the treatment of various diseases and disorders, such as cancer and neurodegenerative diseases. Another future direction is to optimize the synthesis method of N~2~-cyclohexyl-N~4~-(4-fluorophenyl)asparagine to reduce the cost of synthesis and increase its availability for scientific research purposes. Additionally, future studies could focus on the development of N~2~-cyclohexyl-N~4~-(4-fluorophenyl)asparagine derivatives with improved therapeutic properties and lower toxicity. Overall, N~2~-cyclohexyl-N~4~-(4-fluorophenyl)asparagine has significant potential for scientific research and therapeutic applications, and further studies are needed to fully explore its potential.

Scientific Research Applications

N~2~-cyclohexyl-N~4~-(4-fluorophenyl)asparagine has been found to have potential therapeutic applications in the treatment of various diseases and disorders. One of the most promising applications of N~2~-cyclohexyl-N~4~-(4-fluorophenyl)asparagine is in the treatment of cancer. Studies have shown that N~2~-cyclohexyl-N~4~-(4-fluorophenyl)asparagine inhibits the growth of cancer cells by blocking the activity of specific enzymes that are involved in cell proliferation. N~2~-cyclohexyl-N~4~-(4-fluorophenyl)asparagine has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease, by reducing the accumulation of beta-amyloid plaques in the brain.

properties

IUPAC Name

2-(cyclohexylamino)-4-(4-fluoroanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O3/c17-11-6-8-13(9-7-11)19-15(20)10-14(16(21)22)18-12-4-2-1-3-5-12/h6-9,12,14,18H,1-5,10H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSICKVINSDLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(CC(=O)NC2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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